molecular formula C14H12N4O3S2 B2521272 5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1324662-20-5

5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B2521272
CAS RN: 1324662-20-5
M. Wt: 348.4
InChI Key: KBHWEKYDUVQFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a chemical compound that has recently gained attention in scientific research. This compound has shown promising results in various applications, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Synthesized 1,3,4-oxadiazole derivatives have been characterized and screened for their antibacterial and antifungal activities against various strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The statistical analysis of these studies has observed significant correlations, suggesting that 1,3,4-oxadiazole derivatives, by extension potentially including the compound , could have promising applications in antimicrobial and antifungal treatments (Desai & Dodiya, 2014; Dodiya, Shihory, & Desai, 2012).

Potential in Cancer Research

Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activities, exhibiting significant cytotoxicity against various cancer cell lines. The specific structural attributes of these derivatives, such as the presence of a pyridinyl group and a substituted five-member ring, were crucial for their activity. This suggests that derivatives like 5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole might offer a framework for developing novel anticancer agents (Zhang et al., 2005).

Antiviral and Antimycobacterial Potential

Research on 1,3,4-oxadiazole derivatives also extends to antiviral and antimycobacterial activities. Specific derivatives have shown efficacy against viruses such as Feline herpes virus, Herpes simplex virus-1 and -2, and Mycobacterium tuberculosis H37Rv strain, highlighting the potential of 1,3,4-oxadiazole derivatives in treating viral and bacterial infections (Albratty, El-Sharkawy, & Alhazmi, 2019; Asif & Imran, 2020).

properties

IUPAC Name

5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c19-23(20,11-3-1-5-15-7-11)18-8-10(9-18)14-16-13(17-21-14)12-4-2-6-22-12/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHWEKYDUVQFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

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